molecular formula C7H4BrF3O B1485907 3-Bromo-5-fluoro-2-hydroxybenzodifluoride CAS No. 1804404-70-3

3-Bromo-5-fluoro-2-hydroxybenzodifluoride

Cat. No.: B1485907
CAS No.: 1804404-70-3
M. Wt: 241 g/mol
InChI Key: MZQXAMVPDUWSMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-fluoro-2-hydroxybenzodifluoride is an organic compound with the molecular formula C7H4BrF3O It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by bromine, fluorine, and difluoromethyl groups

Preparation Methods

The synthesis of 3-Bromo-5-fluoro-2-hydroxybenzodifluoride typically involves multiple steps. One common method starts with the nitration of m-fluorobenzotrifluoride using a mixture of nitric acid and sulfuric acid to produce 5-fluoro-2-nitrobenzotrifluoride. This intermediate is then reduced using catalytic hydrogenation with raney nickel to yield 5-fluoro-2-aminotrifluorotoluene. Finally, the target compound is synthesized through diazotization and bromination using cuprous bromide, hydrobromic acid, and sodium nitrate .

Chemical Reactions Analysis

3-Bromo-5-fluoro-2-hydroxybenzodifluoride undergoes various chemical reactions, including:

Scientific Research Applications

3-Bromo-5-fluoro-2-hydroxybenzodifluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-2-hydroxybenzodifluoride involves its interaction with specific molecular targets. The presence of electron-withdrawing groups like bromine and fluorine can influence its reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways and cellular processes, making it a compound of interest for drug development and other biomedical applications .

Comparison with Similar Compounds

3-Bromo-5-fluoro-2-hydroxybenzodifluoride can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, which can influence its applications and chemical behavior.

Properties

IUPAC Name

2-bromo-6-(difluoromethyl)-4-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O/c8-5-2-3(9)1-4(6(5)12)7(10)11/h1-2,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQXAMVPDUWSMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)F)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-fluoro-2-hydroxybenzodifluoride
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-fluoro-2-hydroxybenzodifluoride
Reactant of Route 3
3-Bromo-5-fluoro-2-hydroxybenzodifluoride
Reactant of Route 4
3-Bromo-5-fluoro-2-hydroxybenzodifluoride
Reactant of Route 5
3-Bromo-5-fluoro-2-hydroxybenzodifluoride
Reactant of Route 6
3-Bromo-5-fluoro-2-hydroxybenzodifluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.